molecular formula C17H20N2OS B2745283 2-cyclopentyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034441-59-1

2-cyclopentyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2745283
CAS No.: 2034441-59-1
M. Wt: 300.42
InChI Key: NTSGRGAKJNPAKX-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that features a cyclopentyl group, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and the functional groups involved.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-cyclopentyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide include other acetamide derivatives and compounds containing thiophene and pyridine rings. Examples include:

Uniqueness

What sets this compound apart is its unique combination of a cyclopentyl group, a thiophene ring, and a pyridine ring. This structural arrangement may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-cyclopentyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c20-16(10-13-4-1-2-5-13)19-11-14-6-3-8-18-17(14)15-7-9-21-12-15/h3,6-9,12-13H,1-2,4-5,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSGRGAKJNPAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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